3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol
Description
Properties
CAS No. |
184419-55-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-phenyl-3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C14H13NO/c16-10-8-14(12-5-2-1-3-6-12)13-7-4-9-15-11-13/h1-9,11,16H,10H2 |
InChI Key |
VPWSVMHKYBCINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCO)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The aldol reaction between pyridine-3-carbaldehyde and acetophenone derivatives represents a classical route to β-hydroxy ketone intermediates, which can be dehydrated to form the α,β-unsaturated enol system. Using NaOH (10 mol%) in ethanol at 80°C, the aldol adduct forms within 12 hours, though yields rarely exceed 45% due to competing retro-aldol processes. Steric hindrance from the pyridinyl group further complicates enolate formation, necessitating high dilution conditions (0.1 M).
Acid-Catalyzed Dehydration
Post-aldol adduct dehydration employs H2SO4 (conc.) in toluene under reflux, achieving 70–75% conversion to the α,β-unsaturated ketone. However, over-acidification risks pyridine ring protonation, leading to side reactions. Recent advances utilize zeolite catalysts (H-ZSM-5) at 120°C, reducing reaction time to 3 hours while maintaining 68% yield.
Ketone Reduction to Enol
The intermediate α,β-unsaturated ketone (e.g., (E)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one) undergoes selective reduction using NaBH4/CeCl3 in THF at 0°C, yielding the target enol in 82% efficiency with >95% stereopurity. CeCl3 mitigates over-reduction by stabilizing the borohydride intermediate, as shown in Table 1.
Table 1: Reduction Efficiency of (E)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|---|
| NaBH4 | EtOH | 25 | 45 | 60:40 |
| NaBH4/CeCl3 | THF | 0 | 82 | 95:5 |
| LiAlH4 | Et2O | 25 | 78 | 85:15 |
Ruthenium-Catalyzed Isomerization and Coupling
Mechanism of Ru(η5-C5H5) Complexes
The [Ru(η5-C5H5)(PPh3)2Cl] catalyst (5 mol%) enables tandem isomerization of allylic alcohols and C–C bond formation with aldehydes. In degassed toluene at 35°C, allylic alcohol (2a) couples with pyridine-3-carbaldehyde (3l) to form β-hydroxy ketones, which isomerize to the enol tautomer. Key steps include:
Optimized Reaction Conditions
- Solvent : Toluene > THF (prevents catalyst deactivation)
- Base : KOtBu (7 mol%) enhances enolate stability
- Additives : Na2CO3 (drying agent) or MS 4Å (for aliphatic aldehydes)
Under these conditions, the enol product is obtained in 89% yield with syn/anti = 94:6.
Asymmetric Synthesis via Sharpless Dihydroxylation
Enantioselective Dihydroxylation
Adapting methods from fluoxetine synthesis, styrene derivatives undergo Sharpless asymmetric dihydroxylation (AD) using (DHQD)2PHAL ligand (10 mol%) and K2OsO4 (2 mol%). The resulting vicinal diol (ee >97%) is selectively monotosylated at the primary alcohol using p-TsCl (1.2 eq) in CH2Cl2.
Cyanide Displacement and Reduction
Tosylated intermediates react with NaCN in EtOH/H2O (3:1) at 50°C for 18 hours, followed by LiAlH4 reduction (-15°C) to install the amine group. While originally developed for 3-phenyl-3-hydroxypropylamine, this sequence can be modified by substituting cyanide with pyridinyl nucleophiles, though yields drop to 55% due to poor leaving group propensity.
Comparative Analysis of Methodologies
Table 2: Synthetic Routes to 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol
| Method | Yield (%) | Stereoselectivity | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Aldol-Reduction | 68 | Moderate | Low | High |
| Ru-Catalyzed Coupling | 89 | High | Medium | Medium |
| Sharpless AD | 55 | Very High | High | Low |
- Aldol-Reduction : Most cost-effective but suffers from step count.
- Ru-Catalyzed : Optimal balance of yield and selectivity; requires inert conditions.
- Sharpless AD : Superior for enantiopure synthesis but limited by osmium catalyst cost.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of 3-phenyl-3-(pyridin-3-yl)prop-2-en-1-one.
Reduction: Formation of 3-phenyl-3-(pyridin-3-yl)propan-1-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Key analogs differ in substituents, pyridine attachment positions, or saturation of the propenol chain. Below is a comparative analysis:
Table 1: Structural and Physical Properties Comparison
Key Observations:
Impact of Substituents: The phenyl group in the target compound increases molecular weight by ~76 g/mol compared to (E)-3-(Pyridin-3-yl)prop-2-en-1-ol , likely enhancing hydrophobicity (higher LogP).
Saturation Effects :
- The saturated propan-1-ol chain in 3-Phenyl-3-(pyridin-2-yl)propan-1-ol eliminates conjugation, reducing reactivity toward electrophilic additions compared to the α,β-unsaturated target compound.
Functional Group Variations :
Spectroscopic and Reactivity Insights
- IR and NMR Data :
- Reactivity :
- α,β-Unsaturated alcohols like the target compound may undergo oxidation to acrylaldehydes () or Michael additions, whereas saturated analogs (e.g., ) lack this conjugated reactivity.
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
